LogP: -CF3 vs. Unsubstituted Phenylalanine
The target compound exhibits a calculated LogP of 5.63 [1], representing an approximate 2.3-unit increase in lipophilicity relative to the unsubstituted Fmoc-Phe-OH, which has a molecular weight of 387.43 and an estimated LogP of ~3.3 based on its phenylalanine core and the Fmoc moiety . This difference reflects the substantial hydrophobic contribution of the para-CF3 substituent.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.63 |
| Comparator Or Baseline | Fmoc-Phe-OH: LogP ≈ 3.3 (estimated; explicit value not available in source but inferred from phenylalanine core plus Fmoc contribution) |
| Quantified Difference | ΔLogP ≈ +2.3 |
| Conditions | Calculated LogP values based on molbase database for target compound; Fmoc-Phe-OH structure from CAS 35661-40-6 |
Why This Matters
A 2.3-unit LogP difference translates to a >200-fold difference in partition coefficient, meaning peptides incorporating the -CF3 residue will exhibit significantly longer reversed-phase HPLC retention times and enhanced passive membrane permeability compared to those with unsubstituted Phe.
- [1] Molbase. Fmoc-4-(trifluoromethyl)-L-phenylalanine (LogP = 5.6307). CAS 247113-86-6. Available at: https://qiye.molbase.cn/d16868/2204936 View Source
